![molecular formula C15H14IN3O B13724137 N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)
N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide is a chemical compound with the molecular formula C15H14IN3O It is known for its unique structure, which includes an iodine atom and an aminophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide typically involves the condensation reaction between 2-iodobenzohydrazide and 3-aminophenylacetaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the iodine atom.
科学研究应用
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide involves its interaction with molecular targets through its functional groups. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
N’-[(1E)-1-(3-aminophenyl)ethylidene]-4-biphenylcarbohydrazide: Similar structure but with a biphenyl group instead of an iodine atom.
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-phenoxyacetohydrazide: Contains a phenoxyacetyl group instead of an iodine atom.
Uniqueness
N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable for specialized applications.
属性
分子式 |
C15H14IN3O |
|---|---|
分子量 |
379.20 g/mol |
IUPAC 名称 |
N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-iodobenzamide |
InChI |
InChI=1S/C15H14IN3O/c1-10(11-5-4-6-12(17)9-11)18-19-15(20)13-7-2-3-8-14(13)16/h2-9H,17H2,1H3,(H,19,20)/b18-10+ |
InChI 键 |
UCYXEDPLRLYSDY-VCHYOVAHSA-N |
手性 SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1I)/C2=CC(=CC=C2)N |
规范 SMILES |
CC(=NNC(=O)C1=CC=CC=C1I)C2=CC(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


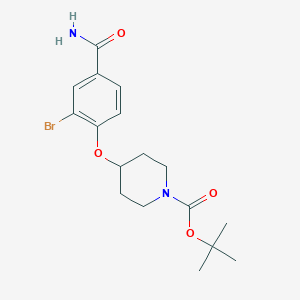
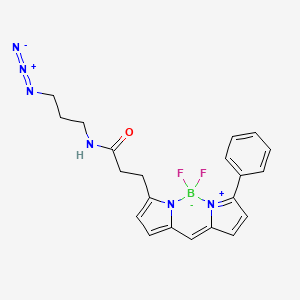
![tert-Butyl ((4'-ethynyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B13724067.png)
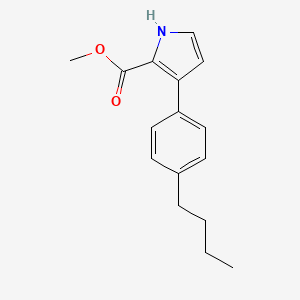

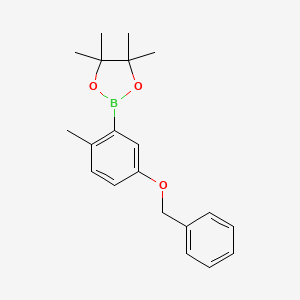

![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)

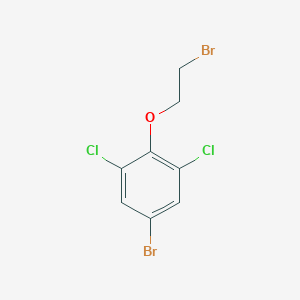
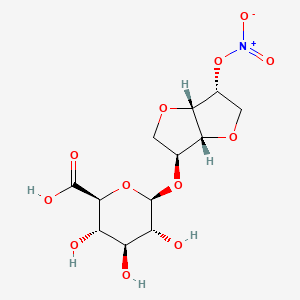
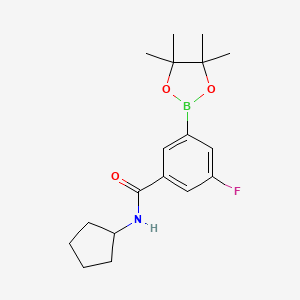
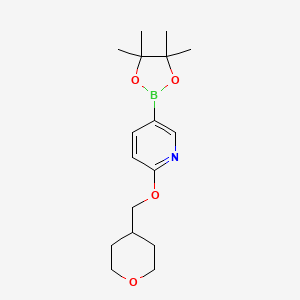
![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
